C18-PAF-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
C18-PAF-d4 is synthesized by incorporating deuterium atoms at specific positions in the C18-PAF molecule. The deuterium atoms are introduced at the 9, 9’, 10, and 10’ positions of the octadecyl chain. The synthesis involves the following steps:
Starting Material: The synthesis begins with 1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine.
Deuterium Incorporation: Deuterium atoms are introduced using deuterated reagents under controlled conditions to ensure selective incorporation at the desired positions
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
C18-PAF-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines .
Scientific Research Applications
C18-PAF-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of C18-PAF and related compounds.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Utilized in research on platelet-activating factor and its role in various physiological and pathological processes.
Industry: Applied in the development of analytical methods for the detection and quantification of lipid mediators
Mechanism of Action
C18-PAF-d4 exerts its effects by mimicking the behavior of C18-PAF. It interacts with the platelet-activating factor receptor, triggering a cascade of intracellular signaling events. These events lead to various biological responses, including platelet aggregation, inflammation, and immune responses. The deuterium labeling allows for precise quantification and tracking of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
C16-PAF: Another platelet-activating factor with a shorter alkyl chain.
C18-PAF: The non-deuterated analog of C18-PAF-d4.
Lyso-PAF: A precursor in the biosynthesis of platelet-activating factors
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms increase the stability of the compound.
Improved Quantification: The deuterium labeling allows for more accurate quantification in mass spectrometry.
Reduced Metabolism: Deuterium substitution can reduce the rate of metabolic degradation, enhancing the compound’s utility in research
Properties
Molecular Formula |
C28H58NO7P |
---|---|
Molecular Weight |
555.8 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-(9,9,10,10-tetradeuteriooctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1/i13D2,14D2 |
InChI Key |
ZXCIEWBDUAPBJF-QRYFZMODSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
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